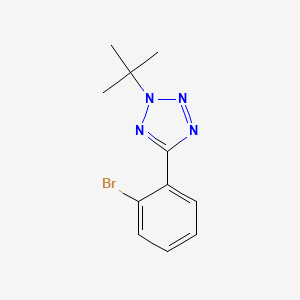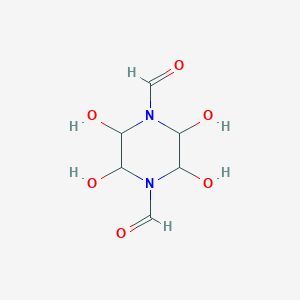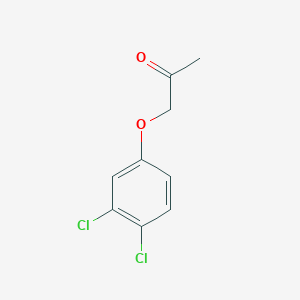
2,3-Dichloro-5,6-dimethyl-1,4-benzoquinone
概要
説明
2,3-Dichloro-5,6-dimethyl-1,4-benzoquinone is an organic compound belonging to the quinone family. Quinones are known for their role in various oxidation-reduction reactions. This compound is characterized by its two chlorine atoms and two methyl groups attached to the benzoquinone core, making it a unique derivative of benzoquinone.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-5,6-dimethyl-1,4-benzoquinone typically involves the chlorination of 5,6-dimethyl-1,4-benzoquinone. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride, often in an inert solvent like carbon tetrachloride or chloroform. The reaction conditions usually require controlled temperatures to prevent over-chlorination and to ensure the selective formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are employed to achieve high-quality product suitable for various applications.
化学反応の分析
Types of Reactions
2,3-Dichloro-5,6-dimethyl-1,4-benzoquinone undergoes several types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent, facilitating the oxidation of various substrates.
Reduction: The compound can be reduced to its corresponding hydroquinone derivative.
Substitution: The chlorine atoms can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can replace the chlorine atoms under basic conditions.
Major Products Formed
Oxidation: The major products are often oxidized derivatives of the starting material.
Reduction: The primary product is the corresponding hydroquinone.
Substitution: Substituted benzoquinone derivatives are formed, depending on the nucleophile used.
科学的研究の応用
2,3-Dichloro-5,6-dimethyl-1,4-benzoquinone has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in oxidation and dehydrogenation reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for its oxidative properties.
Industry: It is employed in the synthesis of various fine chemicals and intermediates used in pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2,3-Dichloro-5,6-dimethyl-1,4-benzoquinone primarily involves its ability to undergo redox reactions. It can accept and donate electrons, making it a versatile oxidizing agent. The molecular targets include various organic substrates, where it facilitates the transfer of electrons, leading to the formation of oxidized products. The pathways involved often include the formation of radical intermediates, which further react to yield the final products.
類似化合物との比較
Similar Compounds
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: Known for its high reduction potential and use in hydride transfer reactions.
1,4-Benzoquinone: A simpler quinone used in various oxidation reactions.
Tetrachloro-1,4-benzoquinone: Another chlorinated quinone with strong oxidizing properties.
Uniqueness
2,3-Dichloro-5,6-dimethyl-1,4-benzoquinone is unique due to the presence of both chlorine and methyl groups, which influence its reactivity and selectivity in chemical reactions. The methyl groups provide steric hindrance, affecting the compound’s interaction with nucleophiles and other reagents, while the chlorine atoms enhance its electron-withdrawing capability, making it a potent oxidizing agent.
特性
IUPAC Name |
2,3-dichloro-5,6-dimethylcyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2/c1-3-4(2)8(12)6(10)5(9)7(3)11/h1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYRNOTNKIMVGIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50394148 | |
| Record name | 2,3-dichloro-5,6-dimethyl-1,4-benzoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50394148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15707-31-0 | |
| Record name | 2,3-dichloro-5,6-dimethyl-1,4-benzoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50394148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-[Phenyl-[4-(trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B3048039.png)


![1,2,3,4-Tetrahydropyrido[2,3-D]pyridazin-8(7H)-one](/img/structure/B3048043.png)

![2-(Methylsulfonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B3048047.png)



